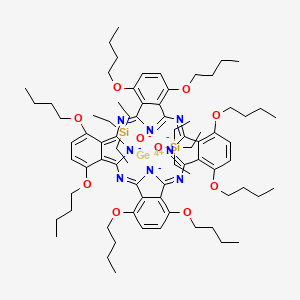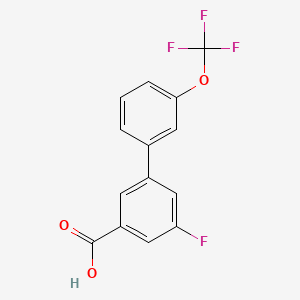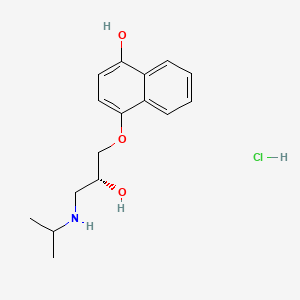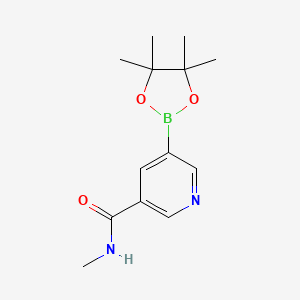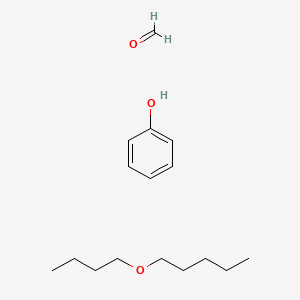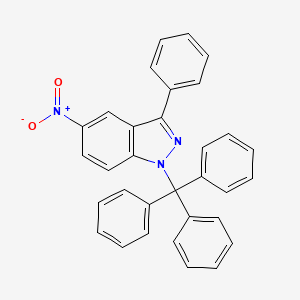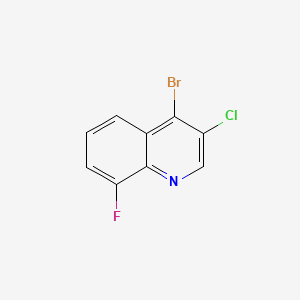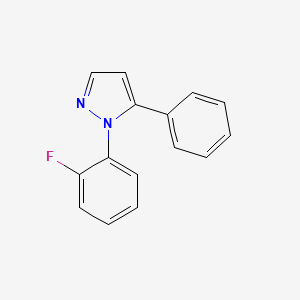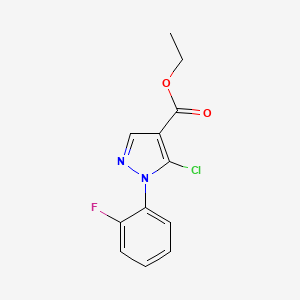![molecular formula C13H19N3O2 B594634 tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate CAS No. 1346808-81-8](/img/structure/B594634.png)
tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate: is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The structure of this compound includes a pyrido[3,4-d]pyrimidine core, which is fused with a dihydropyridine ring, and a tert-butyl ester group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminopyridine with an appropriate β-keto ester under acidic conditions to form the pyrido[3,4-d]pyrimidine core. This intermediate is then subjected to further functionalization to introduce the tert-butyl ester group.
-
Condensation Reaction
Reactants: 2-aminopyridine, β-keto ester
Conditions: Acidic medium, reflux
Product: Pyrido[3,4-d]pyrimidine intermediate
-
Esterification
Reactants: Pyrido[3,4-d]pyrimidine intermediate, tert-butyl alcohol, acid catalyst
Conditions: Reflux
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide
Conditions: Mild to moderate temperatures
Products: Oxidized derivatives of the pyrido[3,4-d]pyrimidine core
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Low temperatures, inert atmosphere
Products: Reduced forms of the compound, potentially altering the dihydropyridine ring
-
Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the substituent
Products: Substituted derivatives at various positions on the pyrido[3,4-d]pyrimidine ring
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Chlorine, bromine
Nucleophiles: Amines, alcohols
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
This compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It is explored for its antiproliferative, antimicrobial, and anti-inflammatory properties. Researchers are investigating its use in developing new drugs for cancer, bacterial infections, and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antiproliferative activity may be due to the inhibition of key enzymes involved in cell division.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: Known for their biological activities, including kinase inhibition.
Pyrimidino[4,5-d][1,3]oxazine derivatives: Explored for their antimicrobial and anti-inflammatory properties.
Uniqueness
tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate stands out due to its specific structural features, such as the tert-butyl ester group, which can influence its solubility and reactivity. This makes it a valuable compound for developing new therapeutic agents and materials.
Properties
IUPAC Name |
tert-butyl 2-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9-14-7-10-5-6-16(8-11(10)15-9)12(17)18-13(2,3)4/h7H,5-6,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYWJUSKLIGOJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CCN(CC2=N1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856721 |
Source


|
| Record name | tert-Butyl 2-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346808-81-8 |
Source


|
| Record name | tert-Butyl 2-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-Oxazolo[4,3-a]isoquinolin-3-one, 10b-ethoxy-1,5,6,10b-tetrahydro-8,9-dimethoxy-1,1-dimethyl-](/img/new.no-structure.jpg)
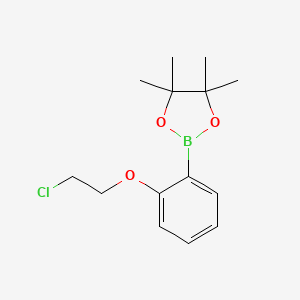
![2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid](/img/structure/B594557.png)
